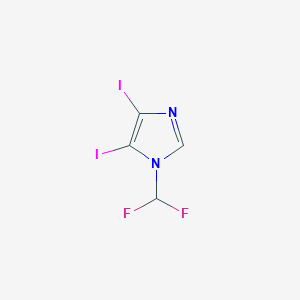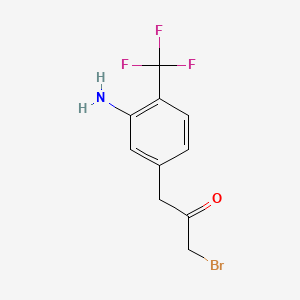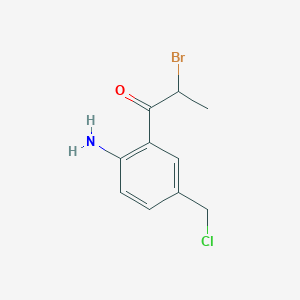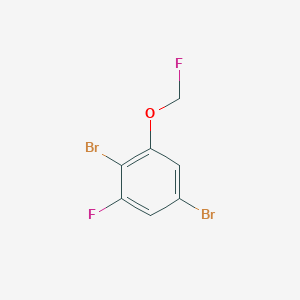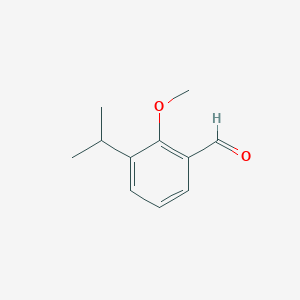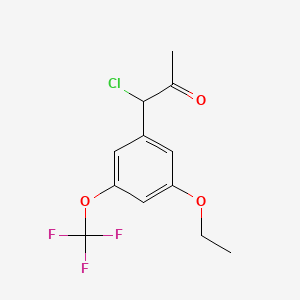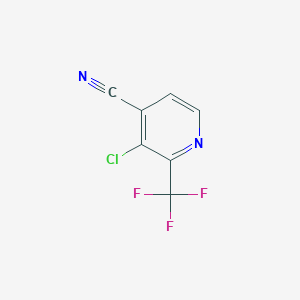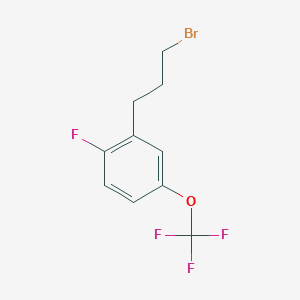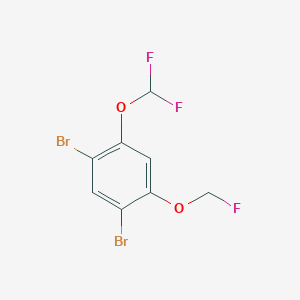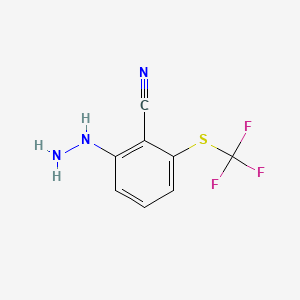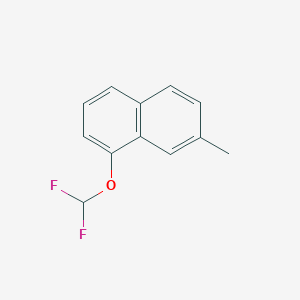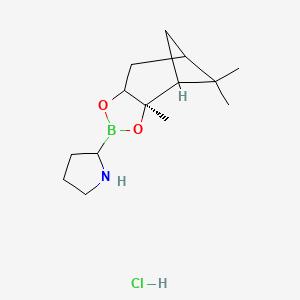
(S)-BoroPro-(-)-Pinanediol-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-BoroPro-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a proline derivative and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroPro-(-)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the reaction of a proline derivative with a boronic acid reagent under controlled conditions to form the boronic acid intermediate.
Pinanediol Protection: The boronic acid intermediate is then reacted with pinanediol to form a stable boronate ester. This step is crucial for protecting the boronic acid functionality during subsequent reactions.
Hydrochloride Salt Formation: Finally, the boronate ester is treated with hydrochloric acid to form the hydrochloride salt of (S)-BoroPro-(-)-Pinanediol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(S)-BoroPro-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-BoroPro-(-)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.
Medicine: Research into boron-based drugs has highlighted the potential of this compound in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (S)-BoroPro-(-)-Pinanediol-hydrochloride involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues. The pinanediol moiety provides steric hindrance, enhancing the selectivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
®-BoroPro-(-)-Pinanediol-hydrochloride: The enantiomer of (S)-BoroPro-(-)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Boronophenylalanine: Another boron-containing compound used in boron neutron capture therapy.
Boronic Acid Derivatives: A broad class of compounds with varying structures and applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its chiral nature and the presence of both boronic acid and pinanediol moieties. This combination imparts distinct reactivity and selectivity, making it a valuable tool in asymmetric synthesis and enzyme inhibition studies.
Properties
Molecular Formula |
C14H25BClNO2 |
|---|---|
Molecular Weight |
285.62 g/mol |
IUPAC Name |
2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1 |
InChI Key |
OVVMNBVQOPZMPY-TYIUZSNCSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C4CCCN4.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


